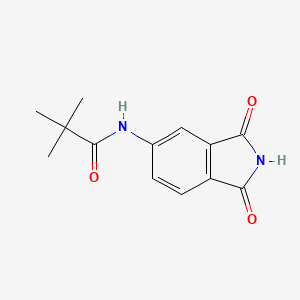

![molecular formula C16H13N3O3S B5598944 4-{[(1,3-苯并恶唑-2-基硫代)乙酰]氨基}苯甲酰胺](/img/structure/B5598944.png)

4-{[(1,3-苯并恶唑-2-基硫代)乙酰]氨基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The synthesis and study of benzoxazole derivatives, like "4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide," are of significant interest in medicinal chemistry and material science due to their diverse biological activities and potential applications. These compounds often serve as key intermediates or final products in the development of pharmaceuticals and advanced materials.

Synthesis Analysis

The synthesis of benzoxazole derivatives involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole through reactions with acetyl chloride and various aromatic aldehydes, followed by cyclization, showcases the complexity and intricacy of synthesizing nitrogen-rich heterocycles similar to our compound of interest (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by spectroscopic techniques such as NMR and IR spectroscopy. The detailed analysis provides insights into the electronic distribution, molecular conformation, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. For example, the study on 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one highlights the importance of hydrogen bonding and π-π stacking in stabilizing the molecular structure (Hwang et al., 2006).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, including cyclization, nucleophilic substitution, and condensation, to form complex heterocyclic systems. These reactions are pivotal for modifying the chemical structure to achieve desired physical and chemical properties. For instance, the synthesis of substituted benzoxazinylthieno[2,3-b]pyridines through reactions of (3-cyanopyridin-2-ylthio)acetic acids with o-aminophenyl(diphenyl)carbinol demonstrates the versatility of benzoxazole derivatives in forming complex heterocycles with potential biological activities (Kaigorodova et al., 2004).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations and material science applications. The study of the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provides valuable information on the compound's density and crystal packing, which are important for its physical properties (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the applicability of benzoxazole derivatives in various fields. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor underscores the importance of understanding the chemical properties for therapeutic applications (Zhou et al., 2008).

科学研究应用

合成和生物活性

一项研究重点介绍了新型席夫碱的合成及其抗菌和抗真菌活性的评估,表明此类化合物在开发新型抗菌剂方面具有潜力 (Mange 等人,2013)。这项研究强调了苯甲酰胺衍生物在制备具有显著生物活性的化合物中的重要性。

发光特性和刺激响应行为

另一项研究重点关注具有聚集增强发射 (AEE) 和多刺激响应特性的化合物的合成,展示了苯甲酰胺衍生物在材料科学和传感器开发中的多功能性 (Srivastava 等人,2017)。这些发现表明 4-{[(1,3-苯并恶唑-2-基硫代)乙酰]氨基}苯甲酰胺在开发具有独特光学特性的新型材料中具有潜在的应用。

酸可降解环氧树脂

对六氢-s-三嗪衍生物用于制备高性能酸可降解环氧树脂的研究表明相关化合物在制备环保材料中的应用 (You 等人,2017)。这项研究突出了苯并恶唑和苯甲酰胺衍生物在可持续材料科学中的潜在用途。

润滑油的抗氧化剂添加剂

一项关于噻唑类化合物作为抗氧化剂添加剂的合成和评估的研究表明,类似化合物在提高工业产品的性能和使用寿命方面具有相关性 (Amer 等人,2011)。这项研究指出了 4-{[(1,3-苯并恶唑-2-基硫代)乙酰]氨基}苯甲酰胺在氧化稳定性至关重要的工业应用中的可能应用。

属性

IUPAC Name |

4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-23-16-19-12-3-1-2-4-13(12)22-16/h1-8H,9H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKACWSOXCSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)

![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)

![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)